

Physicochemical Properties of Hexanediol Isomers

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Compound of Interest

Compound Name: Hexanediol

Cat. No.: B3050542

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The location of the two hydroxyl groups along the hexane backbone significantly influences the physical properties of each isomer, including its melting point, boiling point, density, and solubility. These differences arise from variations in intermolecular hydrogen bonding, molecular symmetry, and polarity. For instance, terminal diols like 1,6-**hexanediol** tend to have higher melting points due to greater molecular symmetry which allows for more efficient packing in the crystal lattice.

Data Presentation

The following table summarizes the key physicochemical properties of various **hexanediol** isomers for comparative analysis. Note that some values, particularly pKa, are predicted or estimated due to a lack of extensive experimental data in the literature for all isomers. The pKa of simple alcohols typically falls in the range of 16-18.[1]

Isomer	CAS Number	Melting Point (°C)	Boiling Point (°C)	Density (g/mL @ 25°C)	pKa (Predicted)	Solubility
1,2-Hexanediol	6920-22-5	2[2]	223-224[2][3]	0.951[2][3]	~16-18	Miscible with water[2][3]
1,3-Hexanediol	21531-91-9	-	228.2[4]	0.961[4][5]	~16-18	Miscible with water[5]
1,5-Hexanediol	928-40-5	-	89-91 (at 0.5 mmHg)[6][7]	0.981[6][7]	~16-18	Soluble (54 g/L @ 25°C)[8]
1,6-Hexanediol	629-11-8	38-42[9]	250[9]	0.967 (solid)[1]	14.87[10]	Water-soluble[11]
2,3-Hexanediol	617-30-1	60[12]	205 (478.15 K)[13]	0.990[12]	~16-18	-
2,4-Hexanediol	19780-90-6	26.38 (estimate)[14]	217[15]	0.958[15]	15.01[16]	-
2,5-Hexanediol	2935-44-6	-43[17]	216-218[18]	0.961[18]	~16-18	Freely soluble in water[17]
3,4-Hexanediol	922-17-8	-	-	-	~16-18	Moderate (30.24 g/L @ 25°C)[19]
meso-3,4-Hexanediol	22520-39-4	19-20 (292.15-293.15 K)[13]	-	-	~16-18	-

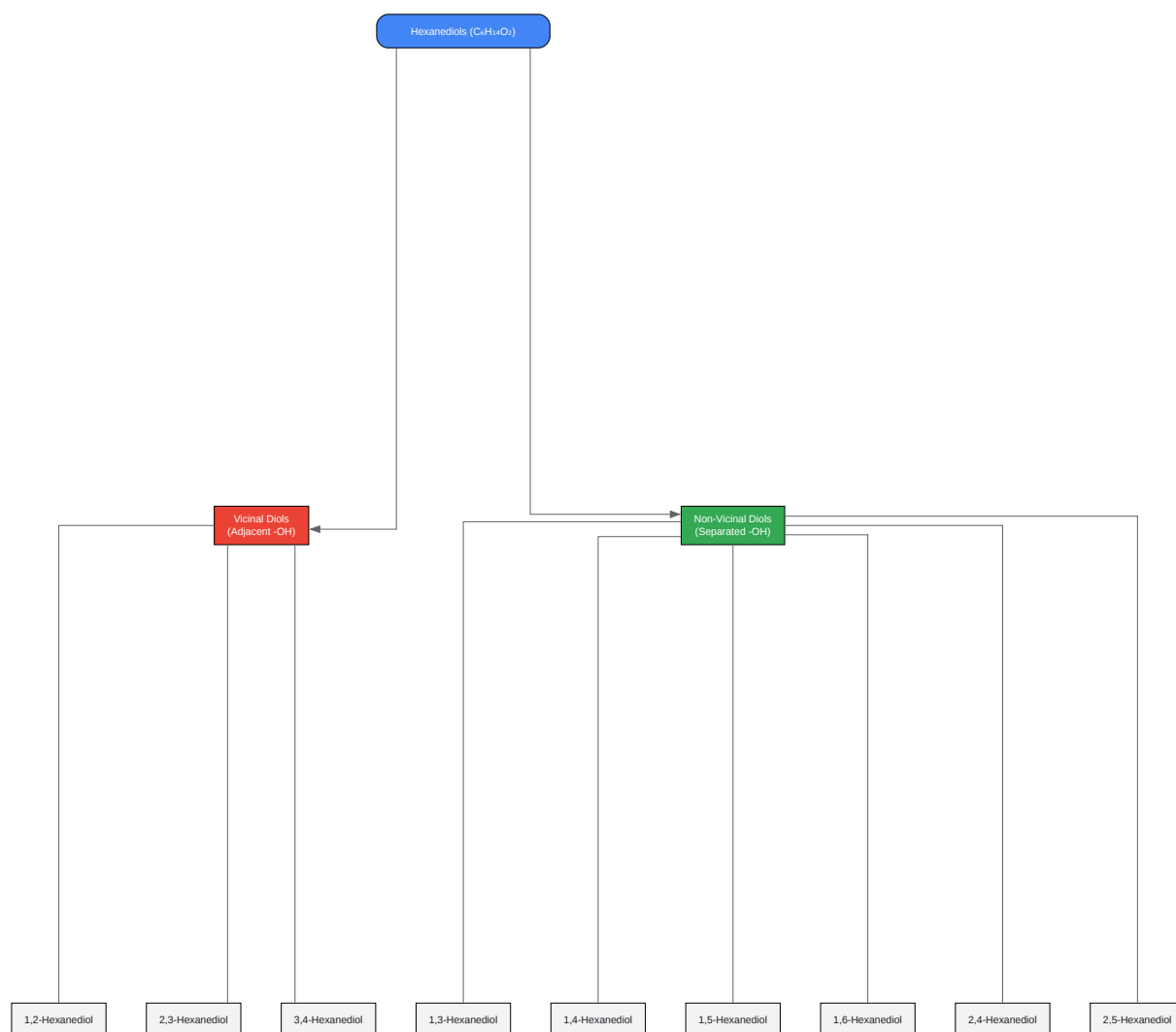
Note: Boiling points at reduced pressure are not directly comparable to those at atmospheric pressure. Data for some isomers is limited.

Stereoisomerism: The Case of 3,4-Hexanediol

3,4-**Hexanediol** is a notable example of stereoisomerism within this class of compounds. It possesses two chiral centers at the C3 and C4 positions, giving rise to three distinct stereoisomers: a pair of enantiomers, (3R,4R)- and (3S,4S)-3,4-**hexanediol**, and an achiral meso compound, (3R,4S)-3,4-**hexanediol**.^[20]^[21] The meso isomer is achiral due to an internal plane of symmetry.^[20] These stereochemical differences can lead to distinct biological activities and physical properties, which is a critical consideration in drug development and asymmetric synthesis.^[21]

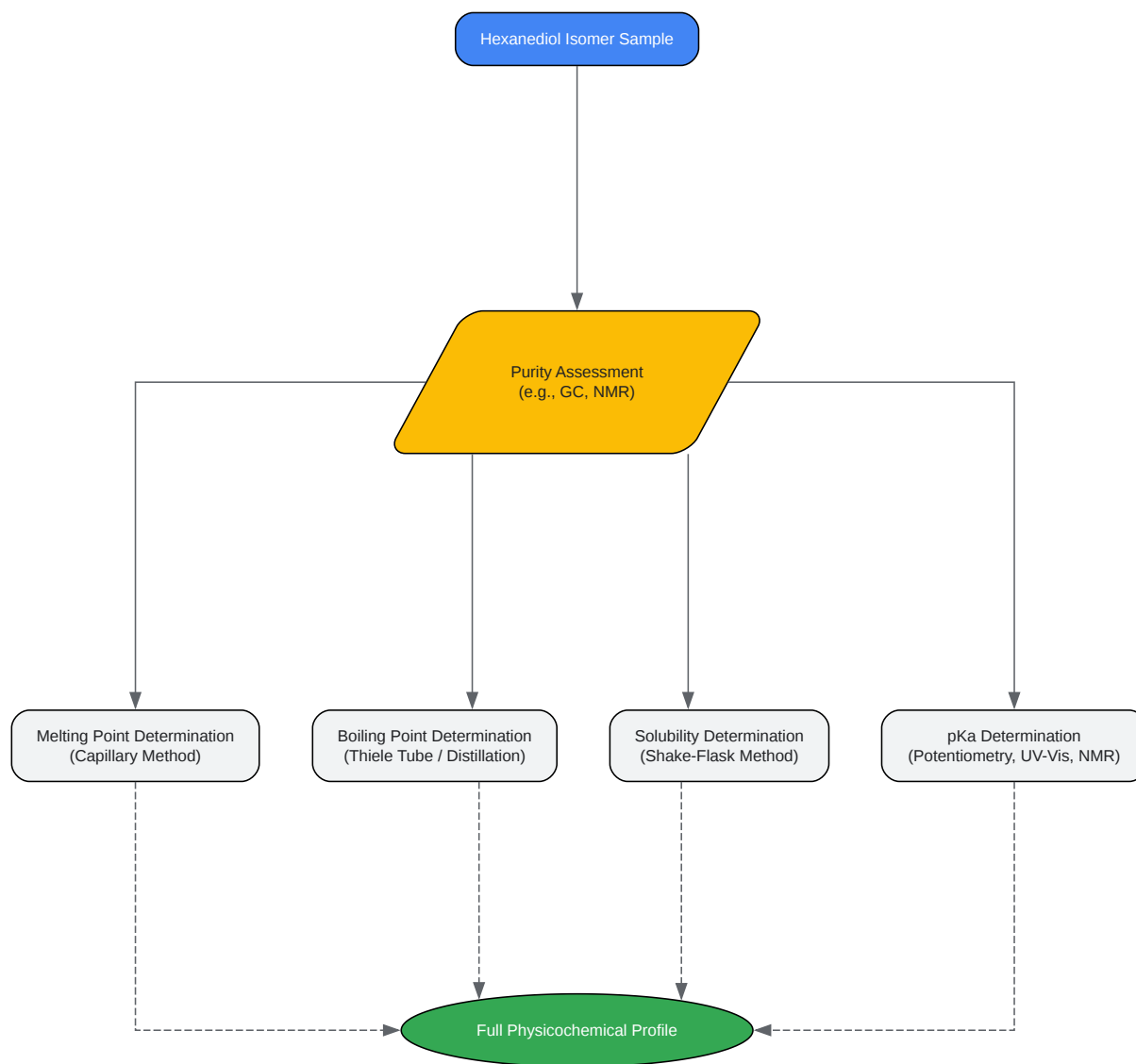
Logical and Workflow Diagrams

To visualize the relationships and experimental processes relevant to **hexanediol** isomers, the following diagrams are provided.



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Caption: Classification of **hexanediol** isomers based on hydroxyl group positions.



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Caption: Workflow for the physicochemical characterization of a **hexanediol** isomer.

Experimental Protocols

Accurate determination of chemical properties is fundamental. The following sections detail standard methodologies for key experiments.

Melting Point Determination (Capillary Method)

This method is suitable for crystalline solid isomers like 1,6-**hexanediol**. A pure compound typically exhibits a sharp melting range of 0.5-1.0°C.[\[11\]](#)

Methodology:

- **Sample Preparation:** Ensure the solid sample is completely dry and finely powdered. If necessary, grind the crystals in a mortar and pestle.[\[22\]](#)[\[23\]](#)
- **Capillary Loading:** Press the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed bottom. Drop the tube through a long, vertical glass tube to tightly pack the sample to a height of 2-3 mm.[\[2\]](#)[\[22\]](#)
- **Apparatus Setup:** Place the loaded capillary tube into the sample holder of a melting point apparatus (e.g., a MelTemp or DigiMelt device).[\[11\]](#)[\[22\]](#)
- **Heating and Observation:**
 - For an unknown sample, perform a rapid preliminary heating (4-5°C per minute) to determine an approximate melting point.[\[2\]](#) Allow the apparatus to cool.
 - For the accurate measurement, heat rapidly to about 15-20°C below the approximate melting point.[\[2\]](#)[\[23\]](#)
 - Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[\[2\]](#)[\[22\]](#)
- **Data Recording:** Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a transparent liquid (completion of melting). This range is the melting point.[\[11\]](#)[\[23\]](#)

Boiling Point Determination (Thiele Tube Method)

This microscale method is efficient for determining the boiling point of liquid isomers with minimal sample volume (less than 0.5 mL).[\[24\]](#)

Methodology:

- **Sample Preparation:** Add approximately 0.5 mL of the liquid **hexanediol** isomer to a small test tube (e.g., a 75x12mm tube).
- **Capillary Inversion:** Place a standard capillary tube (sealed at one end) into the liquid with the open end down.
- **Apparatus Assembly:** Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. Insert this assembly into a Thiele tube containing high-boiling mineral oil.[\[24\]](#)[\[25\]](#)
- **Heating:** Gently heat the side arm of the Thiele tube with a microburner. The oil will circulate, ensuring uniform heating.[\[24\]](#)[\[25\]](#)
- **Observation:** As the liquid heats, trapped air will bubble out of the inverted capillary. Continue heating until a rapid and continuous stream of bubbles emerges, indicating the sample's vapor pressure has overcome the atmospheric pressure.[\[25\]](#)[\[26\]](#)
- **Data Recording:** Remove the heat source. The bubbling will slow and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[\[24\]](#)[\[26\]](#)

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic equilibrium solubility of a compound in a specific solvent (e.g., water).[\[18\]](#)[\[27\]](#)

Methodology:

- **Preparation:** Add an excess amount of the **hexanediol** isomer to a flask or vial containing a known volume of the solvent (e.g., purified water). The presence of excess solid is crucial to ensure saturation.[\[5\]](#)[\[18\]](#)
- **Equilibration:** Seal the flask and place it in a shaker or agitator within a temperature-controlled environment (e.g., a 25°C water bath). Agitate the mixture for a sufficient period

(typically 24-72 hours) to ensure equilibrium is reached.[18][27]

- Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid via centrifugation or filtration (using a filter that does not adsorb the solute).[18][27]
- Quantification: Accurately withdraw a known volume of the clear, saturated supernatant.
- Analysis: Determine the concentration of the **hexanediol** isomer in the supernatant using a suitable analytical technique, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or UV-Vis spectroscopy (if the compound has a chromophore or can be derivatized).
- Calculation: Express the solubility in appropriate units, such as g/L or mol/L.

pKa Determination

The pKa, or acid dissociation constant, is a measure of the acidity of the hydroxyl protons. For alcohols, this value is typically high. Several methods can be employed for its determination.

A. Potentiometric Titration

This is a highly precise and common method for pKa determination.[28][29]

Methodology:

- Solution Preparation: Dissolve a precisely weighed amount of the **hexanediol** isomer in a suitable solvent (often a co-solvent like methanol-water for sparingly soluble compounds) to a known concentration (e.g., 1 mM).[29][30] An inert electrolyte (e.g., 0.15 M KCl) is added to maintain constant ionic strength.[30]
- Titration Setup: Calibrate a pH electrode using standard buffers. Place the sample solution in a jacketed beaker to maintain a constant temperature and purge with nitrogen to remove dissolved CO₂. [30]
- Titration: While stirring, incrementally add a standardized strong base titrant (e.g., 0.1 M NaOH) using a burette. Record the pH of the solution after each addition, allowing the reading to stabilize.[29]

- Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the resulting titration curve.[15][29]

B. UV-Vis Spectrophotometry

This method is applicable if the protonated and deprotonated forms of the molecule exhibit different UV-Vis absorption spectra.[28] While aliphatic alcohols do not have strong chromophores, this method is a cornerstone of pKa determination for many drug molecules.

Methodology:

- Buffer Preparation: Prepare a series of buffer solutions with known, closely spaced pH values that span the expected pKa range.[31][32]
- Sample Preparation: Prepare solutions of the compound at a constant concentration in each of the buffer solutions.[31]
- Spectral Measurement: Record the UV-Vis absorption spectrum for each solution. Identify wavelengths where the absorbance changes significantly with pH.[14][32]
- Data Analysis: Plot the absorbance at a chosen wavelength against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the compound.[15][31]

Chemical Reactivity

As diols, **hexanediol** isomers undergo the typical reactions of alcohols. The two hydroxyl groups allow for the formation of a variety of derivatives and polymers.

- Oxidation: The hydroxyl groups can be oxidized. Primary alcohols (as in 1,6-**hexanediol**) can be oxidized to aldehydes and then to carboxylic acids, while secondary alcohols (as in 2,5-**hexanediol**) are oxidized to ketones.[31]
- Esterification: They react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form mono- or di-esters.[31]
- Polymerization: Their difunctional nature makes them key monomers in polycondensation reactions. For example, 1,6-**hexanediol** is widely used in the production of polyesters and polyurethanes.[11]

- Cleavage: Vicinal diols (e.g., 3,4-**hexanediol**) can be cleaved at the C-C bond between the hydroxyl-bearing carbons using strong oxidizing agents like periodic acid (HIO₄) to yield two aldehyde molecules.[20]

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